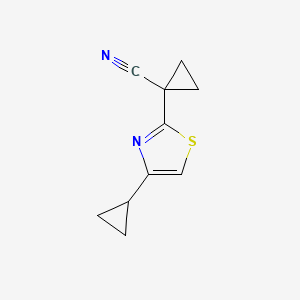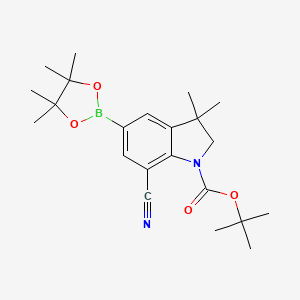![molecular formula C12H11Cl2N3 B13047265 3-(2,5-Dichloropyridin-4-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine](/img/structure/B13047265.png)
3-(2,5-Dichloropyridin-4-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-Dichloropyridin-4-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine is a heterocyclic compound that features both pyridine and imidazo[1,2-A]pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dichloropyridin-4-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dichloropyridine with a suitable imidazole derivative under acidic or basic conditions to facilitate the cyclization process . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process . Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,5-Dichloropyridin-4-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols) . Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-A]pyridine derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(2,5-Dichloropyridin-4-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds .
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are studied for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, offering new avenues for the treatment of various diseases .
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides or insecticides. Its unique chemical properties make it suitable for modifying the activity and selectivity of these products .
Mécanisme D'action
The mechanism of action of 3-(2,5-Dichloropyridin-4-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways . The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyridine and imidazo[1,2-A]pyridine derivatives, such as:
- 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol
- 3-(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)prop-2-yn-1-ol
- 3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol
Uniqueness
What sets 3-(2,5-Dichloropyridin-4-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine apart is its specific substitution pattern and the combination of pyridine and imidazo[1,2-A]pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C12H11Cl2N3 |
|---|---|
Poids moléculaire |
268.14 g/mol |
Nom IUPAC |
3-(2,5-dichloropyridin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H11Cl2N3/c13-9-6-15-11(14)5-8(9)10-7-16-12-3-1-2-4-17(10)12/h5-7H,1-4H2 |
Clé InChI |
UDRMFKFIJNFSNQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN2C(=NC=C2C3=CC(=NC=C3Cl)Cl)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Bromo-2-methyl-5-nitro-2,3-dihydroimidazo[2,1-B]oxazole](/img/structure/B13047197.png)




![(1S)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13047231.png)

![(1S)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13047238.png)
![3-Isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13047240.png)


